

An In-depth Technical Guide to the Chemical Properties of Copper Citrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper citrate*

Cat. No.: *B092397*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **copper citrate**, with a focus on data relevant to research and development. The information is presented to be a valuable resource for professionals in pharmacology, chemistry, and materials science.

Chemical Identity and Physical Properties

Copper citrate is a copper salt of citric acid. While various stoichiometric ratios and hydration states have been reported, the most chemically plausible and commonly referenced form is tricopper(II) dicitrato. This compound can exist in both anhydrous and hydrated forms, with the hemipentahydrate being a common variant.

Table 1: Physical and Chemical Properties of **Copper Citrate**

Property	Value	References
Molecular Formula	$\text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2$ (anhydrous)	[1]
$\text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 2.5\text{H}_2\text{O}$ (hemipentahydrate)	[2]	
Molecular Weight	568.85 g/mol (anhydrous)	[1]
613.92 g/mol (hemipentahydrate)		
Appearance	Sky-blue solid (anhydrous)	[1]
Seafoam green to light blue-green crystalline powder (hydrated)	[1]	
Odor	Odorless	
Melting Point	Decomposes upon heating. The hydrated form loses water at approximately 100°C.	[1]

Solubility

Copper citrate exhibits low solubility in water but is soluble in alkaline citrate solutions, ammonia, and dilute acids.[\[1\]](#)

Table 2: Solubility of **Copper Citrate**

Solvent	Solubility	Temperature	References
Water	< 0.05 g/L	20°C	[3]
Methanol	< 0.05 g/L	20°C	[3]
Ethanol	< 0.05 g/L	20°C	[3]
10% Hydrochloric Acid (HCl)	Approx. 250 g/L	[3]	
10% Nitric Acid (HNO ₃)	Approx. 140-150 g/L	[3]	

Stability and Reactivity

Copper citrate is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.

Thermal Decomposition

Upon heating, hydrated **copper citrate** loses its water of crystallization at around 100°C, which is visually indicated by a color change from green to blue.[1] At higher temperatures, the compound decomposes, yielding fine particles of metallic copper.[1] In the presence of air, these copper particles can oxidize to form black copper(II) oxide.[4] If the thermal decomposition is performed under a vacuum, the resulting copper residue can be pyrophoric.[1]

Reactivity in Solution

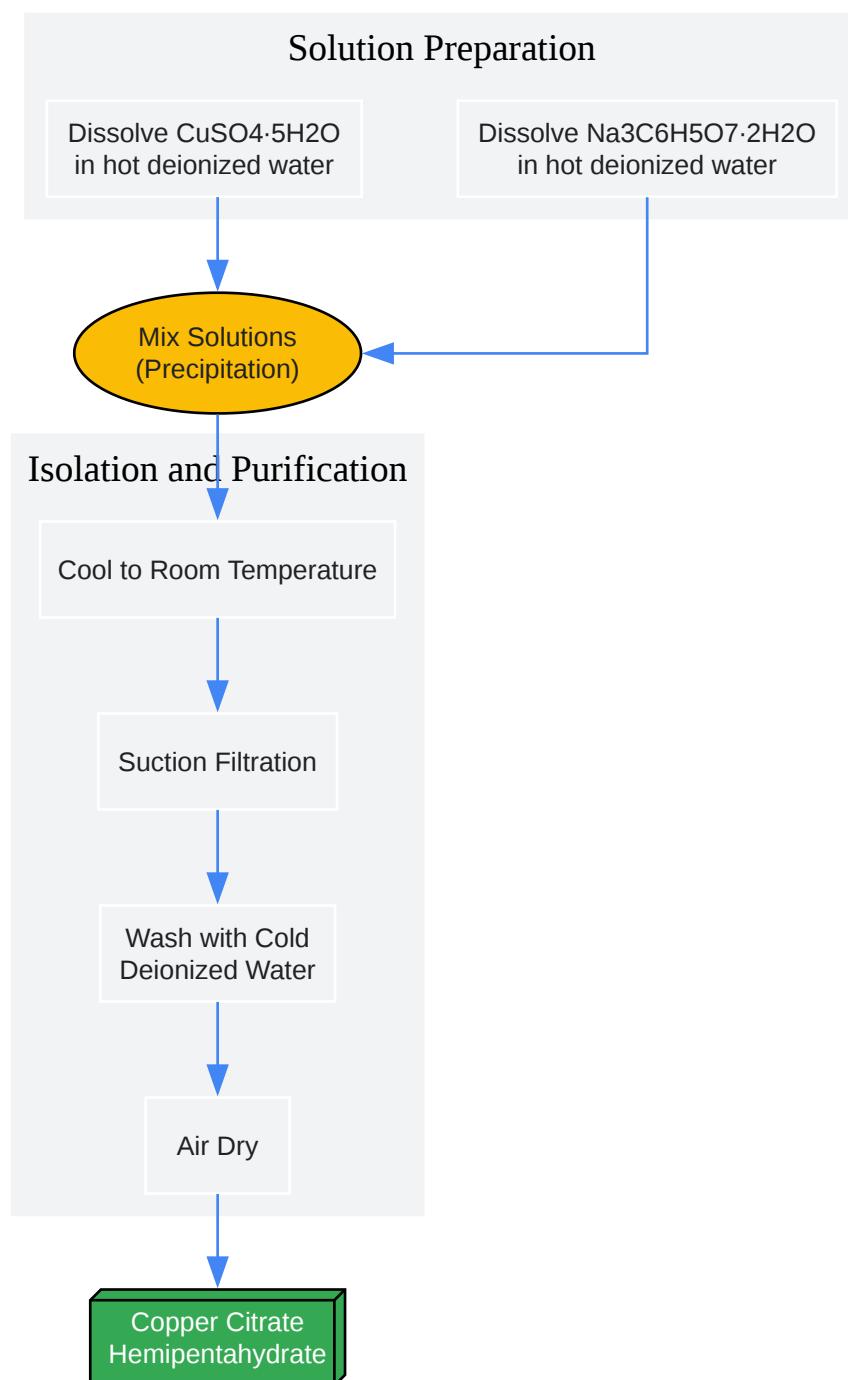
In aqueous solutions, copper(II) ions can form various complex species with citrate ions. The specific nature of these complexes is dependent on the pH and the ratio of copper to citrate in the solution.

Experimental Protocols

Synthesis of Copper(II) Citrate Hemipentahydrate

This protocol describes the precipitation method for synthesizing copper(II) citrate.[5]

Materials:


- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- 100 cm³ conical flasks (2)
- Weighing boat
- Graduated cylinder
- Suction filtration apparatus (Buchner funnel, filter paper, filter flask)
- Watch glass

Procedure:

- Prepare the Reactant Solutions:
 - In a 100 cm³ conical flask, dissolve 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate in the minimum volume of hot deionized water required for complete dissolution.
 - In a separate 100 cm³ conical flask, dissolve 2.94 g (0.01 mol) of trisodium citrate dihydrate in the minimum volume of hot deionized water.
- Precipitation:
 - While stirring, slowly add the hot trisodium citrate solution to the hot copper(II) sulfate solution. A light blue-green precipitate of **copper citrate** will form. Heating the mixture can accelerate the reaction and result in a finely-divided product.[\[1\]](#)
- Isolation and Drying:
 - Allow the mixture to cool to room temperature. If precipitation is slow, the mixture can be left to stand overnight.

- Collect the precipitate by suction filtration using a Buchner funnel and filter paper.
- Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.
- Transfer the filter paper with the precipitate to a watch glass and allow it to air dry completely.

Diagram 1: Experimental Workflow for **Copper Citrate** Synthesis

[Click to download full resolution via product page](#)

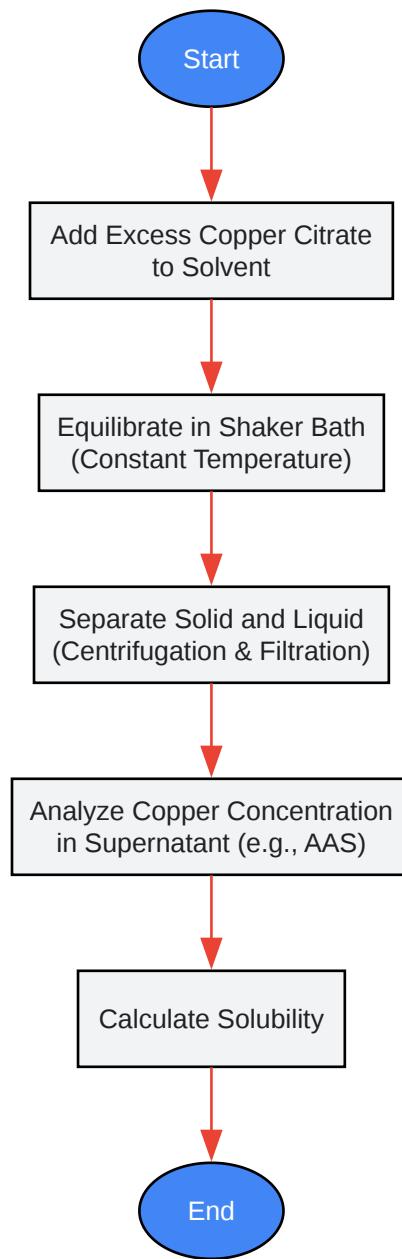
Caption: Workflow for the synthesis of **copper citrate**.

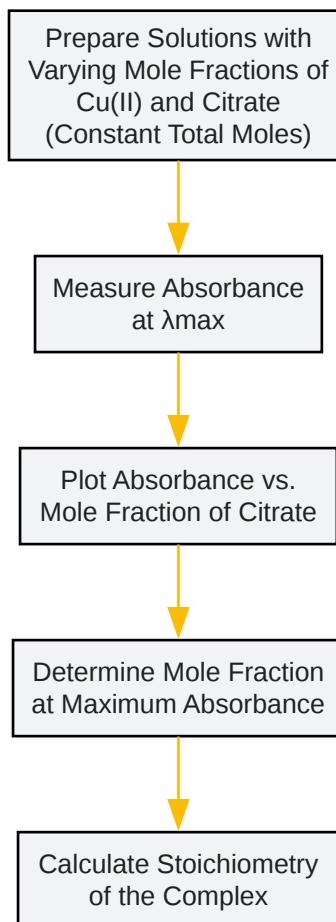
Determination of Solubility (Shake-Flask Method)

This is a general protocol for determining the solubility of a sparingly soluble salt like **copper citrate**.

Materials:

- **Copper citrate** powder
- Solvent of interest (e.g., deionized water, ethanol)
- Thermostatically controlled shaker bath
- Centrifuge
- Syringe filters (0.22 µm)
- Analytical balance
- Appropriate analytical instrument for copper quantification (e.g., Atomic Absorption Spectrophotometer - AAS, Inductively Coupled Plasma - Optical Emission Spectrometer - ICP-OES)


Procedure:


- Sample Preparation:
 - Add an excess amount of **copper citrate** powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration:
 - Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Separation:

- After equilibration, allow the suspension to settle.
- To separate the solid phase, centrifuge the solution at a high speed.
- Carefully withdraw a known volume of the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.

- Analysis:
 - Accurately dilute the filtered solution with an appropriate solvent.
 - Determine the concentration of copper in the diluted solution using a calibrated analytical instrument (e.g., AAS or ICP-OES).
- Calculation:
 - Calculate the solubility of **copper citrate** in the chosen solvent based on the measured copper concentration and the dilution factor.

Diagram 2: Logic Diagram for Solubility Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper citrate - Sciencemadness Wiki [scienzemadness.org]
- 2. issr.edu.kh [issr.edu.kh]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Copper(II) citrate: synthesis and decomposition | MEL Chemistry [melscience.com]
- 5. edu.rsc.org [edu.rsc.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Copper Citrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092397#what-are-the-chemical-properties-of-copper-citrate\]](https://www.benchchem.com/product/b092397#what-are-the-chemical-properties-of-copper-citrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com